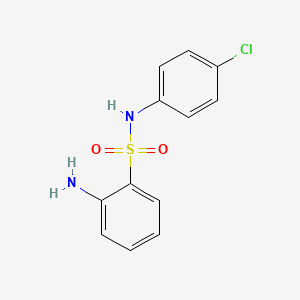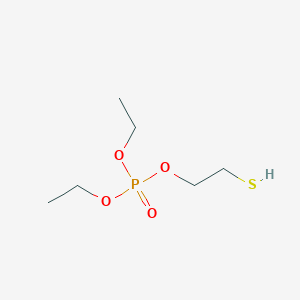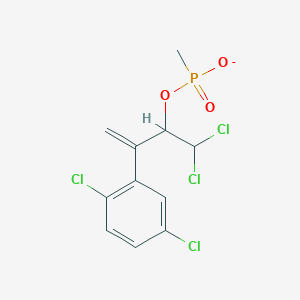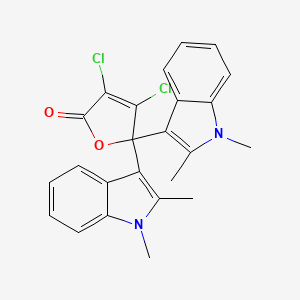![molecular formula C14H25NO4 B14508611 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate CAS No. 62787-73-9](/img/structure/B14508611.png)
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate is a chemical compound with a complex structure that includes multiple functional groups. It contains 18 non-hydrogen bonds, 2 multiple bonds, 11 rotatable bonds, 1 double bond, 1 triple bond, 1 ester group, 1 tertiary amine group, 2 hydroxyl groups, and 2 primary alcohol groups
Analyse Chemischer Reaktionen
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: The compound’s functional groups may enable it to act as a drug or a drug precursor.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate exerts its effects depends on its interactions with molecular targets and pathways. The tertiary amine group can interact with receptors or enzymes, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects .
Vergleich Mit ähnlichen Verbindungen
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate can be compared with other similar compounds that contain ester, amine, and hydroxyl groups. Some similar compounds include:
- 4-[Bis(2-hydroxyethyl)amino]methyl-2,6-ditert-butylphenol
- 2-(Bis(2-hydroxyethyl)amino)ethyl oleate These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to different chemical properties and applications .
Eigenschaften
CAS-Nummer |
62787-73-9 |
|---|---|
Molekularformel |
C14H25NO4 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
4-[bis(2-hydroxyethyl)amino]but-2-ynyl hexanoate |
InChI |
InChI=1S/C14H25NO4/c1-2-3-4-7-14(18)19-13-6-5-8-15(9-11-16)10-12-17/h16-17H,2-4,7-13H2,1H3 |
InChI-Schlüssel |
OCKMCXPIKANMQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCC#CCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


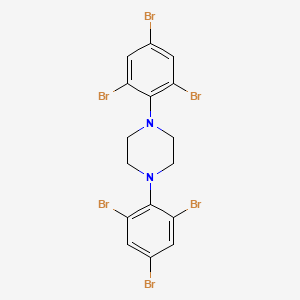
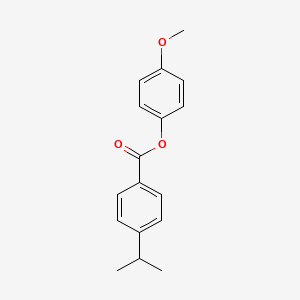
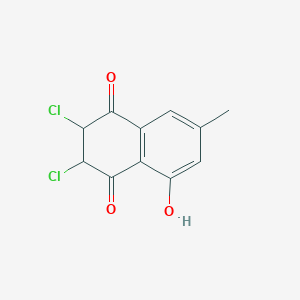
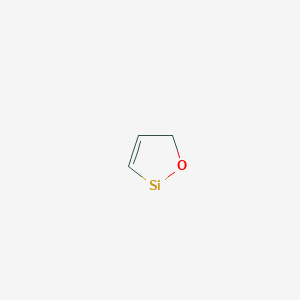
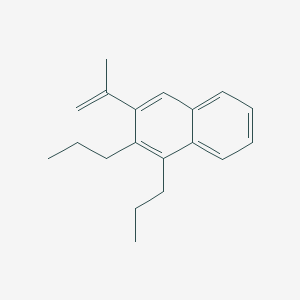
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

